2-Amino-6-bromo-3-fluorobenzonitrile
Overview
Description
2-Amino-6-bromo-3-fluorobenzonitrile (2-ABFBN) is a heterocyclic compound commonly used in organic synthesis. It is a versatile building block for the synthesis of various organic compounds, including drugs, agrochemicals, and pharmaceuticals. 2-ABFBN is a colorless solid at room temperature, with a melting point of 86-87°C and a boiling point of 229-230°C. It is insoluble in water, but soluble in most organic solvents.
Mechanism of Action
Target of Action
It is known that the compound is used in organic synthesis and pharmaceutical chemistry as an intermediate .
Mode of Action
The presence of amino and cyano groups in its structure suggests that it can undergo various transformations under simple reaction conditions .
Biochemical Pathways
It is known that the compound can be used to synthesize 1,2,3-trisubstituted benzene derivatives, which have various applications in medicinal chemistry .
Pharmacokinetics
It is known that the compound is a polar molecule due to the high electronegativity of the cyano group and the relatively lower electronegativity of the fluorine atom on the benzene ring .
Result of Action
It is known that the compound can be used as an intermediate in organic synthesis and pharmaceutical chemistry .
Advantages and Limitations for Lab Experiments
2-Amino-6-bromo-3-fluorobenzonitrile is a versatile building block for the synthesis of various organic compounds. It is relatively easy to handle in the laboratory, and its reactions can be easily monitored. However, it is toxic and should be handled with care. In addition, its reactions are often slow and require long reaction times.
Future Directions
In the future, more research should be conducted to better understand the biochemical and physiological effects of 2-Amino-6-bromo-3-fluorobenzonitrile. In addition, further research should be conducted to develop more efficient and cost-effective methods for the synthesis of 2-Amino-6-bromo-3-fluorobenzonitrile and its derivatives. Finally, more research should be conducted to develop new applications for 2-Amino-6-bromo-3-fluorobenzonitrile, such as in the synthesis of drugs and agrochemicals.
Scientific Research Applications
2-Amino-6-bromo-3-fluorobenzonitrile is widely used in organic synthesis for the preparation of various compounds, including drugs, agrochemicals, and pharmaceuticals. It is also used as a starting material for the synthesis of numerous heterocyclic compounds, such as thiophenes, pyrroles, and furans. In addition, it has been used in the synthesis of biologically active compounds, such as inhibitors of HIV-1 protease, β-lactamase, and dihydrofolate reductase.
properties
IUPAC Name |
2-amino-6-bromo-3-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXRNFNJDFYRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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